molecular formula C16H21NO4 B2790412 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid CAS No. 744245-06-5

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B2790412
CAS No.: 744245-06-5
M. Wt: 291.347
InChI Key: SDGQQGAQSYWSGW-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a phenyl substituent at the 2-position of the pyrrolidine ring. The Boc group is widely used in peptide and organic synthesis to protect amines during multi-step reactions, while the phenyl moiety contributes to steric and electronic modulation . This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of peptidomimetics and bioactive molecules targeting neurological or metabolic disorders. Its stereochemistry (2S,4S configuration in some derivatives) is critical for enantioselective applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-11-7-10-16(17,13(18)19)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGQQGAQSYWSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid, commonly referred to as BOC-phenylpyrrolidine, is a compound of significant interest in organic synthesis and medicinal chemistry. Its molecular formula is C16H21NO4C_{16}H_{21}NO_{4} with a molecular weight of approximately 291.34 g/mol. This compound serves primarily as a protecting group for amines in various synthetic pathways, which underlines its importance in the development of pharmaceuticals.

The primary mechanism of action for BOC-phenylpyrrolidine involves its interaction with amines, where it acts as a protecting group. The tert-butoxycarbonyl (BOC) group is introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide. This reaction facilitates the protection of amines during subsequent synthetic steps, enhancing yield and selectivity in complex organic syntheses.

This compound participates in various biochemical reactions. It can interact with enzymes and proteins, affecting their activity and stability. The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid, allowing for the regeneration of the amine functionality post-synthesis .

Pharmacokinetics

The pharmacokinetic profile of BOC-phenylpyrrolidine is largely influenced by the conditions under which it is synthesized and used. Its bioavailability is determined by factors such as solvent choice and reaction conditions. Studies have indicated that the compound can achieve high yields (up to 90%) under optimized conditions within a time frame of 1 to 4 hours at room temperature.

Antitumoral and Antibacterial Properties

Recent studies have highlighted the potential biological activities of compounds related to BOC-phenylpyrrolidine. For instance, derivatives have shown promising antitumoral and antibacterial properties, particularly against strains such as Pseudomonas aeruginosa and other Gram-negative bacteria. These activities are attributed to structural modifications that enhance metabolic stability and interaction with biological targets .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various α-acyloxy carboxamides, including those derived from BOC-phenylpyrrolidine, demonstrating moderate inhibition against Pseudomonas aeruginosa. The compounds exhibited inhibition zones comparable to established antibiotics, highlighting their potential as therapeutic agents .
  • Metabolic Stability : Research into the metabolic stability of α-acyloxy carboxamides has shown that modifications at specific positions on the aromatic ring can significantly enhance resistance to hydrolysis by liver enzymes. This stability is crucial for developing drugs with prolonged action in biological systems .

Table 1: Summary of Biological Activities Related to BOC-Phenylpyrrolidine Derivatives

Compound NameBiological ActivityTarget OrganismReference
BOC-Pyrrolidine Derivative 1AntibacterialPseudomonas aeruginosa
BOC-Pyrrolidine Derivative 2AntitumoralVarious cancer cell lines
BOC-Pyrrolidine Derivative 3AntibacterialEscherichia coli

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity.

Case Study: Synthesis of Proline Derivatives

A study demonstrated the utility of 1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid in synthesizing proline derivatives, which are vital in developing drugs for treating conditions such as hypertension and depression. The reaction involved coupling with different amines to yield a range of proline analogs with improved pharmacological profiles .

Role in Asymmetric Synthesis

The compound is utilized in asymmetric synthesis due to its chiral centers, making it valuable for creating enantiomerically pure compounds. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can be significantly affected by their stereochemistry.

Data Table: Asymmetric Synthesis Applications

Application AreaCompound DerivedReference Source
Antihypertensive DrugsProline Analog 1
AntidepressantsProline Analog 2
Antiviral AgentsModified Pyrrolidine

Development of Peptide Therapeutics

The compound's ability to form stable linkages with amino acids allows it to be used in peptide synthesis. Peptides play crucial roles as therapeutics, including hormones and antibiotics.

Case Study: Peptide Synthesis

Research has shown that incorporating this compound into peptide chains enhances stability and bioavailability. A notable example includes its use in synthesizing cyclic peptides that exhibit higher potency against certain bacterial strains .

Applications in Material Science

Beyond medicinal chemistry, this compound has found applications in material science, particularly in the development of polymers and nanomaterials.

Data Table: Material Science Applications

Material TypeApplicationReference Source
Biodegradable PolymersDrug Delivery Systems
NanocompositesEnhanced Mechanical Properties

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Notes References
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ Pyrrolidine core, 2-phenyl substitution Intermediate for chiral drug synthesis; Boc group enables selective deprotection
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid 1217805-48-5 C₁₈H₂₅NO₄ Phenethyl substituent (vs. phenyl) at 2-position Enhanced lipophilicity; potential CNS-targeting prodrugs
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 261777-31-5 C₁₇H₂₃NO₄ Piperidine ring (6-membered vs. pyrrolidine) Broader conformational flexibility; used in opioid receptor ligands
1-(Tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid 1258652-60-6 C₁₈H₂₁N₃O₄ Triazole ring at 4-position Click chemistry applications; improves metabolic stability
1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid 1499790-44-1 C₁₂H₁₉F₂NO₄ Difluoro and dimethyl groups at 3,4-positions Enhanced electrophilicity for fluorinated drug candidates

Structural and Functional Comparisons

  • Ring Size and Conformation :

    • The pyrrolidine (5-membered ring) in the parent compound imposes greater ring strain compared to the piperidine analog (6-membered), affecting binding affinity in receptor-ligand interactions .
    • Piperidine derivatives (e.g., CAS 261777-31-5) exhibit improved solubility in polar solvents due to reduced steric hindrance .
  • Substituent Effects :

    • Phenethyl vs. Phenyl : The phenethyl group (CAS 1217805-48-5) increases lipophilicity (logP ~3.2 vs. ~2.8 for phenyl), enhancing blood-brain barrier penetration .
    • Triazole Modification : The triazole-containing analog (CAS 1258652-60-6) introduces hydrogen-bonding capacity, improving target engagement in kinase inhibitors .
  • Electronic Modulation :

    • Fluorinated derivatives (e.g., CAS 1499790-44-1) exhibit altered electronic profiles, with fluorine atoms influencing pKa and metabolic stability .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid?

The compound is typically synthesized via Boc protection of a pyrrolidine precursor. Key steps include:

  • Boc Introduction : Reaction of pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
  • Functionalization : Subsequent phenyl group introduction via alkylation or coupling reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates using aqueous bases (e.g., NaOH) or acidic conditions (e.g., HCl) .
    Purification is achieved via recrystallization or column chromatography to isolate high-purity products .

Q. How is enantiomeric purity ensured during synthesis?

Enantiomeric control is critical for bioactivity studies. Methods include:

  • Chiral Starting Materials : Use of enantiopure precursors like L-proline derivatives .
  • Asymmetric Catalysis : Employing chiral catalysts (e.g., BINOL-derived ligands) in key steps like cyclization or alkylation .
  • Analytical Validation : Confirm purity via chiral HPLC or polarimetry .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a building block for protease inhibitors or GPCR-targeted drug candidates .
  • Enzyme Studies : Used in protein-ligand interaction assays to probe binding affinities (e.g., fluorogenic substrate analogs) .
  • Peptide Mimetics : Incorporation into peptidomimetic scaffolds to enhance metabolic stability .

Q. What analytical techniques confirm structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR validate regiochemistry and Boc-group integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight .
  • HPLC : Reverse-phase HPLC assesses purity (>98% typical for research-grade material) .

Q. What safety precautions are recommended for handling?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Storage : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can low yields in coupling reactions be addressed?

Common pitfalls and solutions:

  • Base Selection : Replace triethylamine with stronger bases (e.g., DBU) to enhance deprotonation .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What strategies resolve contradictory pharmacological data?

Discrepancies in efficacy/safety profiles may arise from:

  • Stereochemical Variants : Compare enantiomers (e.g., (2S,5R) vs. (2R,5S)) for activity differences .
  • Metabolic Stability : Assess in vitro hepatic microsome assays to rule out rapid degradation .
  • Off-Target Effects : Use siRNA knockdown or CRISPR models to validate target specificity .

Q. How is fluorinated derivative stability evaluated?

Fluorine substitution (e.g., 3-trifluoromethyl analogs) impacts stability:

  • Accelerated Degradation Studies : Expose compounds to elevated temperatures/pH and monitor via LC-MS .
  • Computational Modeling : DFT calculations predict hydrolytic susceptibility of the Boc group .

Q. What methods optimize Boc-deprotection without side reactions?

  • Acidic Conditions : Use TFA in DCM (1:1 v/v) for 1–2 hrs at 0°C to minimize racemization .
  • Alternative Deprotection : Employ HCl in dioxane for acid-sensitive substrates .
  • Monitoring : Track deprotection progress via TLC (Rf shift) or in situ IR spectroscopy .

Q. How are crystallographic data used in structural validation?

  • Single-Crystal X-ray Diffraction : Resolve absolute configuration (e.g., (2S,5R) stereochemistry) .
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous compounds .

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